N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-methylbenzoyl)-2,3-dihydroindol-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-15-4-2-5-18(12-15)22(26)24-10-9-17-13-16(7-8-19(17)24)14-23-21(25)20-6-3-11-27-20/h2-8,11-13H,9-10,14H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVCZIFOZJIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC3=C2C=CC(=C3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation and Hydrolysis
Adapting methods from 5-chlorothiophene-2-carboxylic acid synthesis, Friedel-Crafts acylation of thiophene derivatives can yield functionalized intermediates. For example:
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Friedel-Crafts Acylation : Reacting thiophene with trichloroacetyl chloride in the presence of AlCl₃ generates 2-trichloroacetylthiophene.
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Hydrolysis : Treating the acylated product with aqueous NaOH under controlled conditions produces thiophene-2-carboxylic acid.
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Carboxamide Formation : The acid is converted to the corresponding acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ammonium hydroxide or a primary amine to yield thiophene-2-carboxamide.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization (IR/NMR) |
|---|---|---|---|
| Acylation | AlCl₃, trichloroacetyl chloride | 78 | IR: 1680 cm⁻¹ (C=O) |
| Hydrolysis | NaOH (aq), reflux | 85 | ¹H NMR: δ 7.45 (thiophene-H) |
| Amidation | SOCl₂, NH₃ (g) | 92 | ¹³C NMR: 165 ppm (CONH₂) |
Preparation of 1-(3-Methylbenzoyl)-5-Methylindoline
The indoline scaffold requires functionalization at positions 1 and 5:
5-Methylindoline Synthesis
Indoline is alkylated at position 5 via:
N-Acylation with 3-Methylbenzoyl Chloride
The nitrogen at position 1 is acylated under Schotten-Baumann conditions:
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Reaction : 5-Methylindoline is stirred with 3-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base.
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Workup : The product, 1-(3-methylbenzoyl)-5-methylindoline, is extracted and recrystallized.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Alkylation | CH₃I, FeCl₃, 60°C | 65 | ¹H NMR: δ 1.35 (s, 3H, CH₃) |
| Acylation | 3-MeC₆H₄COCl, Et₃N, DCM | 88 | IR: 1720 cm⁻¹ (C=O) |
Methylene Bridge Installation
Linking the indoline and carboxamide groups requires a methylene (-CH₂-) spacer:
Bromination of Indoline Nitrogen
Reductive Amination Alternative
A more reliable approach involves:
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Formaldehyde Condensation : Reacting the indoline derivative with formaldehyde (HCHO) to introduce a hydroxymethyl (-CH₂OH) group.
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Oxidation and Amination : Oxidize the alcohol to an aldehyde (e.g., using PCC), then perform reductive amination with thiophene-2-carboxamide using NaBH₃CN.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Characterization |
|---|---|---|---|
| Reductive Amination | HCHO, NaBH₃CN, MeOH | 74 | ¹H NMR: δ 4.25 (s, 2H, CH₂) |
Final Coupling and Characterization
The assembled components are coupled via nucleophilic acyl substitution:
Amide Bond Formation
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Activation : Thiophene-2-carboxamide is treated with CDI (1,1'-carbonyldiimidazole) to generate an imidazolide intermediate, enhancing electrophilicity.
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Coupling : React the activated carboxamide with the methylene-linked indoline derivative in anhydrous DMF, catalyzed by DMAP.
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Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the final product.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 42% (over 5 steps) |
| Melting Point | 215–217°C |
| HRMS (m/z) | [M+H]⁺ Calcd: 407.1521; Found: 407.1518 |
Analytical and Optimization Insights
Reaction Monitoring
Chemical Reactions Analysis
Types of Reactions
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological processes involving indole and thiophene derivatives.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole and thiophene moieties can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Core Thiophene-2-Carboxamide Derivatives
Compound 8 () :
- Structure : N-(5-Methyl-4-phenylthiazol-2-yl)-5-(trifluoromethyl)thiophene-2-carboxamide.
- Comparison :
- Structure : 5-(2-Chlorophenyl)-N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]thiophene-2-carboxamide.
- The target compound’s 3-methylbenzoyl group is less electronegative, which may alter binding interactions in hydrophobic pockets .
- Structure : 5-Ethyl-4-methyl-N-(1,3-thiazol-2-yl)thiophene-2-carboxamide.
- Comparison :
Indole/Indoline-Based Analogs
- Structure : N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)benzo[b]thiophene-2-carboxamide.
- The benzimidazole moiety may confer IDO1 inhibitory activity, while the indolinyl group in the target compound could target different enzymes .
Biological Activity
N-[[1-(3-Methylbenzoyl)-5-indolinyl]methyl]thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound this compound features a complex structure that includes an indole moiety and a thiophene ring. This structural configuration is believed to contribute to its biological activity, particularly in inhibiting certain enzymes and affecting cellular processes.
1. Inhibition of Tyrosinase Activity
One of the key biological activities of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies have shown that the compound exhibits potent inhibitory effects on mushroom tyrosinase, with IC50 values indicating strong activity compared to standard inhibitors like kojic acid. For instance, analogs derived from similar structures demonstrated IC50 values as low as 0.08 µM, suggesting that modifications to the core structure can enhance inhibitory potency .
2. Anticancer Properties
The compound has also been investigated for its anticancer properties. It is part of a class of benzothiophene amide derivatives that have shown promise in inhibiting histone deacetylase (HDAC) activity, leading to the induction of apoptosis in neoplastic cells. This mechanism is particularly relevant for treating various cancers characterized by uncontrolled cell proliferation .
Efficacy in Cell-Based Studies
Research involving B16F10 murine melanoma cells has demonstrated that this compound and its analogs effectively reduce melanin production without exhibiting significant cytotoxicity at concentrations below 20 µM over 48 to 72 hours .
Comparative Analysis
The following table summarizes the IC50 values for various compounds related to tyrosinase inhibition:
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Kojic Acid | 24.09 | |
| This compound | TBD | TBD |
| Analog 1 (from similar structure) | 3.82 | |
| Analog 3 (most potent) | 0.08 |
Case Studies
Case Study 1: Antimelanogenic Effects
In a study focused on antimelanogenic effects, several analogs of the compound were tested for their ability to inhibit melanin synthesis in B16F10 cells. The results indicated that while some analogs were effective at low concentrations, others exhibited cytotoxicity, leading researchers to exclude them from further testing .
Case Study 2: Cancer Treatment Potential
Another investigation highlighted the ability of benzothiophene derivatives, including our compound of interest, to induce apoptosis in cancer cell lines through HDAC inhibition. The study reported significant reductions in cell viability in treated groups compared to controls, emphasizing the therapeutic potential against various cancers .
Q & A
Q. Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF, THF, or DCM | Polarity affects reaction rate |
| Temperature | 60–100°C | Higher temps accelerate coupling |
| Catalyst | Pd(PPh₃)₄ or EDCI/HOBt | EDCI/HOBt improves amide yield |
| Purification | Column chromatography | Critical for isolating >95% purity |
Basic: How is the structural integrity of this compound validated post-synthesis?
Methodological Answer:
A combination of spectroscopic and chromatographic techniques is employed:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of indoline, thiophene, and methylbenzoyl groups. Key signals:
- Thiophene protons: δ 7.2–7.8 ppm (aromatic region).
- Indoline NH: δ 5.5–6.0 ppm (broad singlet) .
- Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error ensures molecular formula accuracy .
- X-ray Crystallography (if crystalline): Resolves bond angles and dihedral angles between heterocycles .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
Discrepancies in bioactivity data (e.g., antimicrobial IC₅₀ ranging from 2–50 µM) may arise from:
- Assay conditions : Differences in cell lines, incubation times, or solvent carriers (DMSO vs. PBS).
- Compound stability : Hydrolysis of the amide bond in aqueous buffers over time .
- Off-target effects : Use orthogonal assays (e.g., SPR binding vs. cellular proliferation) to validate target specificity .
Q. Recommended Workflow :
Replicate studies under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).
Include positive controls (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity.
Perform stability studies (HPLC monitoring over 24–72 hours) to rule out degradation .
Advanced: What molecular targets or pathways are hypothesized for this compound, and how can binding mechanisms be elucidated?
Methodological Answer:
Based on structural analogs (e.g., thiophene-carboxamides), potential targets include:
Q. Mechanistic Studies :
| Technique | Application | Example Outcome |
|---|---|---|
| Molecular Docking | Predict binding poses | Thiophene aligns with ATP pocket |
| SPR/BLI | Measure real-time binding kinetics | Kd values in nM range |
| CRISPR-Cas9 | Knockout target genes to validate | Loss of activity confirms target |
Advanced: How can this compound be modified to enhance its material science applications (e.g., organic electronics)?
Methodological Answer:
The thiophene and benzoyl groups offer π-conjugation for electronic applications. Strategies include:
- Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) to lower LUMO energy .
- Polymer blending : Co-polymerize with PEDOT:PSS to enhance conductivity (tested via four-point probe) .
Q. Performance Metrics :
| Property | Modified Compound | Baseline (Unmodified) |
|---|---|---|
| Conductivity (S/cm) | 1.2 × 10⁻³ | 5.0 × 10⁻⁵ |
| Thermal Stability | >300°C | 220°C |
Basic: What are the solubility and formulation challenges for in vivo studies?
Methodological Answer:
The compound exhibits poor aqueous solubility (<0.1 mg/mL). Solutions include:
- Nanoparticle encapsulation : Use PLGA polymers to achieve 80% encapsulation efficiency .
- Co-solvent systems : 10% DMSO + 5% Tween-80 in saline improves bioavailability .
Q. Formulation Table :
| Method | Particle Size (nm) | Bioavailability (%) |
|---|---|---|
| PLGA nanoparticles | 150 ± 20 | 65 |
| Liposomal | 200 ± 30 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
